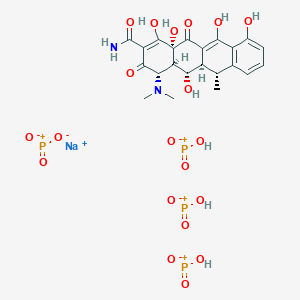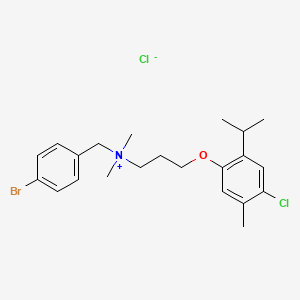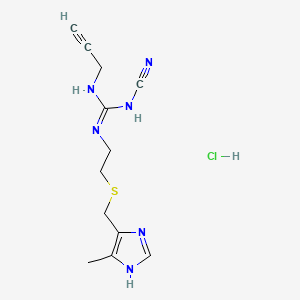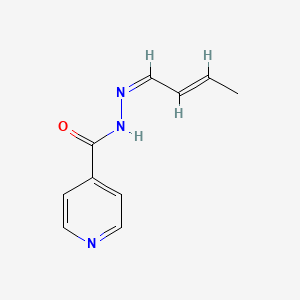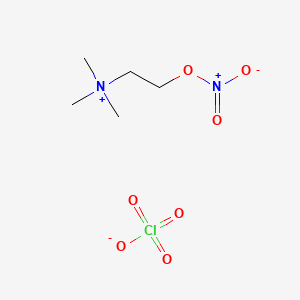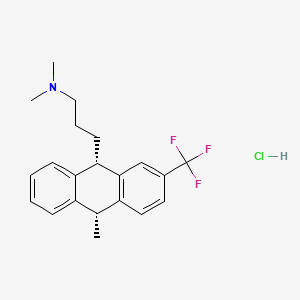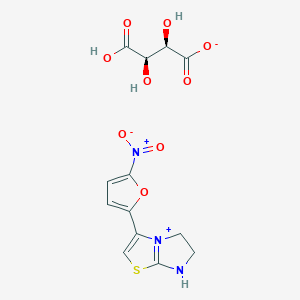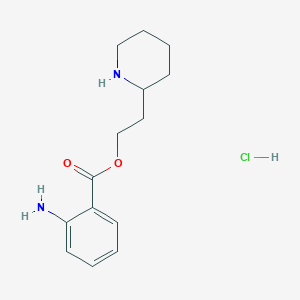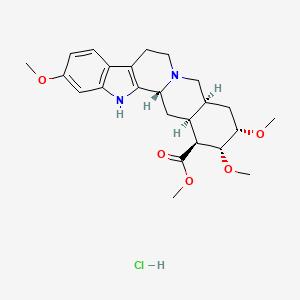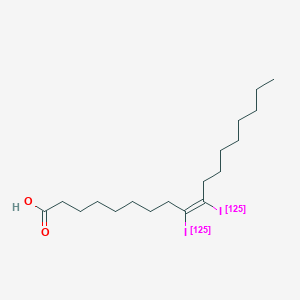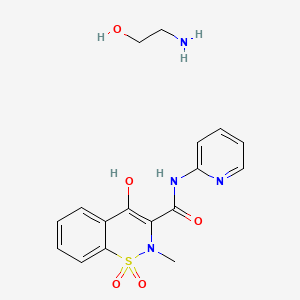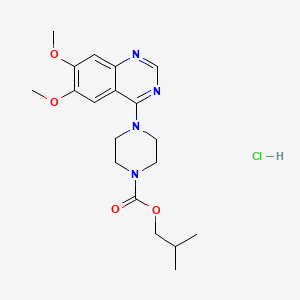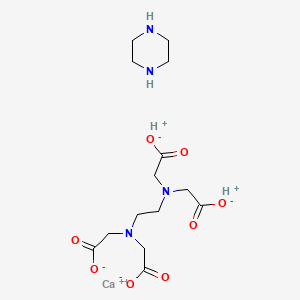
Piperazine edetate calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine edetate calcium is a chemical compound with the molecular formula C14H24CaN4O8. It is known for its use in various scientific and industrial applications, particularly in the field of medicine as an anthelmintic agent. The compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine edetate calcium typically involves the reaction of piperazine with ethylenediaminetetraacetic acid (EDTA) in the presence of calcium ions. The process can be summarized as follows:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification steps: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Piperazine edetate calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Scientific Research Applications
Piperazine edetate calcium has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and metal ion homeostasis.
Medicine: this compound is used as an anthelmintic agent to treat parasitic worm infections.
Industry: The compound is used in industrial applications for its chelating properties, particularly in water treatment and metal ion sequestration.
Mechanism of Action
The mechanism of action of piperazine edetate calcium involves its ability to chelate metal ions. In the case of its anthelmintic activity, piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding to muscle membrane GABA receptors in parasites. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worms . The chelation of metal ions by the compound also plays a role in its biological effects, as it can disrupt metal ion homeostasis in cells.
Comparison with Similar Compounds
Piperazine edetate calcium can be compared with other similar compounds, such as:
Piperazine citrate: Another piperazine derivative used as an anthelmintic agent.
Piperazine phosphate: Similar in structure and function, used in similar applications.
Edetate calcium disodium: A chelating agent used to treat lead poisoning.
Uniqueness: this compound is unique due to its dual functionality as both a chelating agent and an anthelmintic compound. This dual action makes it particularly valuable in medical and industrial applications where both properties are beneficial.
Properties
CAS No. |
12002-30-1 |
|---|---|
Molecular Formula |
C14H24CaN4O8 |
Molecular Weight |
416.44 g/mol |
IUPAC Name |
calcium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;piperazine |
InChI |
InChI=1S/C10H16N2O8.C4H10N2.Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2-6-4-3-5-1;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-6H,1-4H2;/q;;+2/p-2 |
InChI Key |
ROJMAHHOFDIQTI-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1CNCCN1.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


